1,3-Diisopropyl-1H-imidazolium Hydroxide

説明

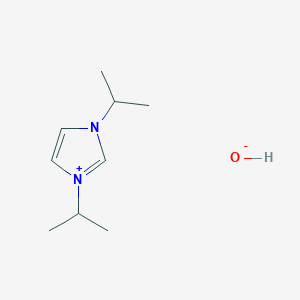

1,3-Diisopropyl-1H-imidazolium Hydroxide is an organic compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is primarily used as an organic template for preparing small SSZ-32 zeolite .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisopropyl-1H-imidazolium Hydroxide typically involves the alkylation of imidazole with isopropyl halides under basic conditions. The reaction proceeds as follows:

- Imidazole is reacted with isopropyl bromide in the presence of a base such as potassium carbonate.

- The resulting 1,3-Diisopropylimidazole is then treated with a hydroxide source, such as sodium hydroxide, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Continuous flow reactors to ensure efficient mixing and reaction control.

- Use of high-purity reagents to minimize impurities.

- Advanced purification techniques such as crystallization and distillation to obtain the final product .

化学反応の分析

Types of Reactions

1,3-Diisopropyl-1H-imidazolium Hydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form imidazolium oxides.

Reduction: It can be reduced to form imidazolium hydrides.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Imidazolium oxides.

Reduction: Imidazolium hydrides.

Substitution: Various substituted imidazolium derivatives.

科学的研究の応用

1,3-Diisopropyl-1H-imidazolium Hydroxide has several scientific research applications:

Chemistry: Used as a template for synthesizing zeolites, which are important catalysts in petrochemical industries.

Biology: Investigated for its potential as a biological buffer due to its stability and solubility in water.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

作用機序

The mechanism of action of 1,3-Diisopropyl-1H-imidazolium Hydroxide involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The hydroxide ion can act as a nucleophile, participating in various chemical reactions. The imidazolium ring can stabilize transition states and intermediates, facilitating catalytic processes .

類似化合物との比較

Similar Compounds

1,3-Dimethyl-1H-imidazolium Hydroxide: Similar structure but with methyl groups instead of isopropyl groups.

1,3-Diethyl-1H-imidazolium Hydroxide: Similar structure but with ethyl groups instead of isopropyl groups.

Uniqueness

1,3-Diisopropyl-1H-imidazolium Hydroxide is unique due to its larger isopropyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful as a template in zeolite synthesis and as a component in ionic liquids .

生物活性

1,3-Diisopropyl-1H-imidazolium hydroxide (DPIH) is a type of ionic liquid that has garnered interest due to its potential biological activities. This compound, characterized by its imidazolium structure, has been observed to exhibit various pharmacological effects, making it a subject of research in medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 137836-88-5

- Molecular Weight : 174.25 g/mol

- Melting Point : Not explicitly defined in the literature but generally exhibits liquid properties at room temperature.

The biological activity of DPIH is primarily attributed to its interaction with various biomolecules, including enzymes and proteins. The compound acts through several mechanisms:

- Enzyme Inhibition : DPIH has been shown to inhibit specific hydrolases by binding to their active sites, thereby preventing substrate access. This inhibition can alter metabolic pathways and cellular functions.

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins .

Antimicrobial Properties

DPIH exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for DPIH range widely depending on the organism tested:

| Microorganism | MIC (mM) |

|---|---|

| Staphylococcus aureus | 0.10 - 1.00 |

| Escherichia coli | 0.50 - 2.00 |

| Candida albicans | 0.20 - 3.00 |

These findings suggest that DPIH could serve as a potential therapeutic agent against infections caused by resistant strains of bacteria and fungi .

Cytotoxicity Studies

In vitro cytotoxicity studies using mouse melanoma cell lines (B16 F10) revealed that DPIH exhibits selective cytotoxic effects:

- IC50 Values : The IC50 values for DPIH were found to be around 15 mM, indicating moderate cytotoxicity compared to conventional chemotherapeutic agents.

- Mechanism of Cytotoxicity : The cytotoxic effects are believed to be mediated through oxidative stress induction and apoptosis pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of DPIH:

- Antimicrobial Efficacy Study :

- Cytotoxic Effects on Cancer Cells :

- Biochemical Interaction Studies :

特性

IUPAC Name |

1,3-di(propan-2-yl)imidazol-1-ium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.H2O/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGZXUVDQQOSAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C[N+](=C1)C(C)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137836-88-5 | |

| Record name | 1H-Imidazolium, 1,3-bis(1-methylethyl)-, hydroxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137836-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 1,3-bis(1-methylethyl)-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137836885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 1,3-bis(1-methylethyl)-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazolium, 1,3-bis(1-methylethyl)-, hydroxide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。